5-phenyl-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]thiophene-3-carboxamide
Descripción
Chemical Identifier: BA92325 (CAS 952815-32-6)
Molecular Formula: C₂₇H₂₃N₃O₄S₂
Molecular Weight: 517.6192 g/mol
This compound features a thiophene-3-carboxamide core substituted with a phenyl group at the 5-position and a benzamido group at the 2-position. The benzamido moiety is further functionalized with a 1,2,3,4-tetrahydroisoquinoline (THIQ) sulfonyl group at the para position, introducing both rigidity and polar sulfonamide functionality. The THIQ scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity due to its ability to engage in hydrophobic and hydrogen-bonding interactions .
Propiedades
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S2/c28-25(31)23-16-24(19-7-2-1-3-8-19)35-27(23)29-26(32)20-10-12-22(13-11-20)36(33,34)30-15-14-18-6-4-5-9-21(18)17-30/h1-13,16H,14-15,17H2,(H2,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCDYYJUDQQGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(S4)C5=CC=CC=C5)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analogues from the Same Chemical Series
lists BA92330 (CAS 887221-10-5), a structurally distinct but synthetically relevant compound. Below is a comparative analysis:
Key Observations :
Broader Context: Tetrahydroisoquinoline Derivatives
The THIQ motif in BA92325 is structurally analogous to intermediates used in natural product synthesis. For example, highlights the use of N-acyl/sulfonyl THIQs in synthesizing alkaloids like (±)-benzo[a]quinolizidine via DDQ oxidation. This suggests BA92325’s THIQ-sulfonyl group may confer reactivity or bioactivity akin to natural products .
Research Findings and Implications
Physicochemical Properties
- BA92325 : Higher polarity due to the sulfonamide and carboxamide groups, suggesting improved aqueous solubility.
- BA92330 : Increased molecular weight and halogen content may enhance membrane permeability but reduce solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
